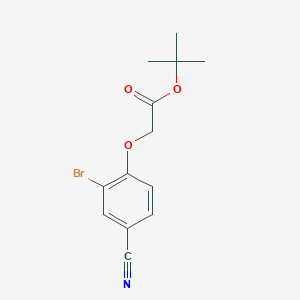

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Beschreibung

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate is an ester derivative featuring a tert-butyl group attached to an acetoxy moiety, which is further substituted with a phenoxy ring containing bromo (Br) and cyano (CN) groups at the 2- and 4-positions, respectively.

Eigenschaften

IUPAC Name |

tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(16)8-17-11-5-4-9(7-15)6-10(11)14/h4-6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVEQDEZCWHMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl 2-(3-formylphenoxy)acetate

- Structure: Substituted with a formyl (CHO) group at the 3-position of the phenoxy ring.

- Reactivity: The formyl group increases electrophilicity, making it reactive toward nucleophiles (e.g., in Schiff base formation). In contrast, the bromo and cyano groups in the target compound favor nucleophilic aromatic substitution or cross-coupling reactions .

- Safety Profile : Classified as harmful if swallowed (H302), with skin/eye irritation hazards (H315, H319) .

Tert-butyl 2-(4-aminophenoxy)acetate

- Structure: Features an amino (NH₂) group at the 4-position of the phenoxy ring.

- Applications: The amino group enables participation in diazotization or conjugation reactions, making it valuable in drug intermediate synthesis. The bromo and cyano groups in the target compound lack this direct biocompatibility but offer orthogonal reactivity .

Tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate

- Structure: Contains a trifluoromethyl (CF₃) group and a chromenone core.

- Properties: The CF₃ group enhances lipophilicity and metabolic stability, whereas the bromo and cyano groups in the target compound may reduce solubility but improve binding specificity in catalytic systems .

Physicochemical Properties

Biologische Aktivität

Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Name: Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

Molecular Formula: C13H14BrN O3

Molecular Weight: 316.15 g/mol

IUPAC Name: Tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate

The compound features a tert-butyl group attached to an acetate moiety linked to a phenoxy group with a bromo and cyano substitution. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The minimum inhibitory concentration (MIC) for some pathogens was reported at levels that suggest potential utility in treating infections caused by resistant strains.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Clostridioides difficile | 6 | Comparable to vancomycin (2 µg/mL) |

| Enterococcus faecium | 4 | Effective against VRE strains |

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

- Cell Lines Tested: HeLa, MCF-7, and A549

- IC50 Values: Ranged from 10 to 30 µM, indicating moderate potency.

The biological activity of tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest it affects:

- Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial cell wall synthesis and cancer cell metabolism.

- Signal Transduction Pathways: It shows potential in modulating pathways such as MAPK and PI3K/Akt, which are vital for cell growth and survival.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate against multidrug-resistant Enterococcus faecium. The results indicated that the compound not only inhibited bacterial growth but also displayed bactericidal properties at higher concentrations.

Study on Cancer Cell Lines

Another investigation focused on the anticancer effects of the compound on breast cancer cell lines (MCF-7). The study revealed that treatment with tert-butyl 2-(2-bromo-4-cyanophenoxy)acetate led to a significant decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.